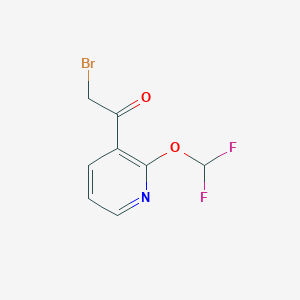
2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(difluoromethoxy)pyridine with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a ketone or carboxylic acid .
Scientific Research Applications
2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with biological macromolecules, potentially affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(4-chloropyridin-2-yl)ethan-1-one
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(2-(difluoromethoxy)pyridin-3-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in the design of molecules with specific reactivity and binding characteristics .
Properties
Molecular Formula |
C8H6BrF2NO2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
2-bromo-1-[2-(difluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H6BrF2NO2/c9-4-6(13)5-2-1-3-12-7(5)14-8(10)11/h1-3,8H,4H2 |
InChI Key |
CHMKFKPMKXLEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


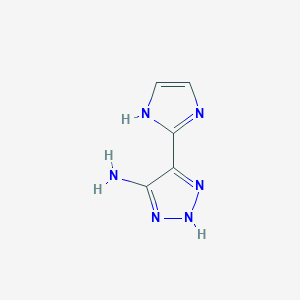
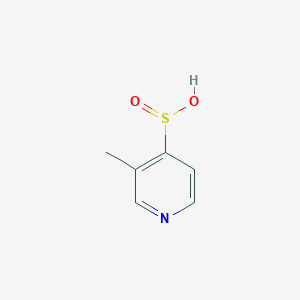
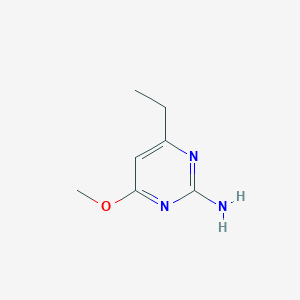
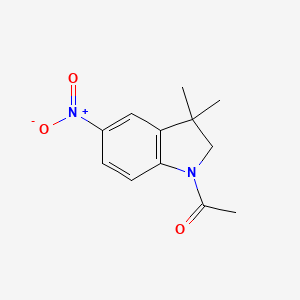

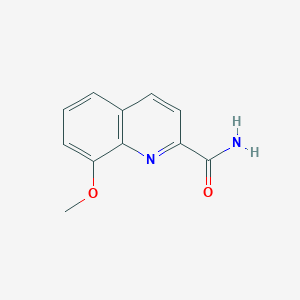
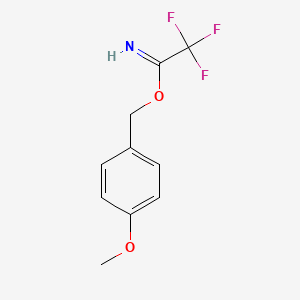
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
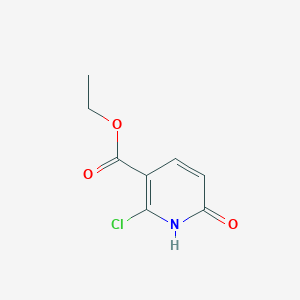
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
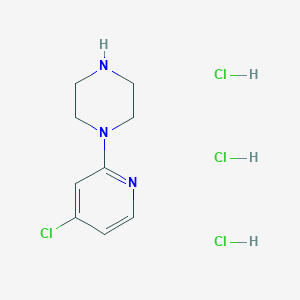
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)
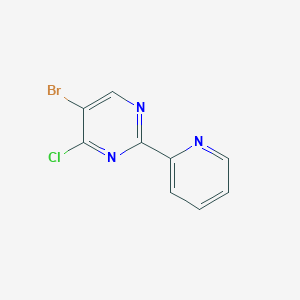
![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)
